1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and a 4-fluorophenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired piperazine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound’s structure allows it to bind to these receptors with high affinity, blocking the histamine-induced signaling pathways.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
- 1-[(4-Chlorophenyl)(4-methylphenyl)methyl]piperazine
- 1-[(4-Fluorophenyl)(4-methylphenyl)methyl]piperazine
- 1-[(4-Chlorophenyl)(4-bromophenyl)methyl]piperazine
These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can influence their biological activities and pharmacological properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H18ClFN2 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClFN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
InChI Key |
SLRHTFIIAZXDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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